2-Amino-4-morpholinobutanoic acid
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Overview
Description
2-Amino-4-morpholinobutanoic acid is a compound of significant interest in the field of pharmaceutical and analytical chemistry. It is known for its role as a pharmaceutical analytical impurity, which helps ensure the quality and safety of medicines .
Preparation Methods
The synthesis of 2-amino-4-morpholinobutanoic acid can be achieved through various methods. One common approach involves the use of a recyclable chiral auxiliary to form a corresponding nickel (II) complex with glycine Schiff base, which is then alkylated under basic conditions . This method is particularly useful for large-scale preparation. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
2-Amino-4-morpholinobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a corresponding oxo derivative.
Reduction: Reduction reactions can be used to convert the oxo derivatives back to the amino form.
Substitution: This compound can undergo substitution reactions where the amino or morpholino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
2-Amino-4-morpholinobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in analytical testing to detect, identify, and measure pharmaceutical impurities.
Biology: The compound is used in studies related to amino acid metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-amino-4-morpholinobutanoic acid involves its interaction with specific molecular targets and pathways. It is primarily used as an analytical impurity, meaning it helps in the identification and quantification of impurities in pharmaceutical products. This ensures that the final product meets the required safety and efficacy standards .
Comparison with Similar Compounds
2-Amino-4-morpholinobutanoic acid can be compared with other similar compounds such as:
2-Amino-4-hydroxybutanoic acid: This compound has a hydroxyl group instead of a morpholino group, which affects its chemical properties and applications.
2-Amino-4,4,4-trifluorobutanoic acid: The presence of trifluoromethyl groups in this compound makes it a bioisostere of leucine, used in drug design. The uniqueness of this compound lies in its morpholino group, which imparts specific chemical properties and makes it suitable for certain analytical applications.
Properties
IUPAC Name |
2-amino-4-morpholin-4-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c9-7(8(11)12)1-2-10-3-5-13-6-4-10/h7H,1-6,9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSDVFIYMCKDLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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